Cas no 2411240-79-2 (2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide)

2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide is a specialized organic compound featuring a chloro-substituted propanamide moiety linked to a tetrahydrobenzothiazole scaffold. This structure confers potential reactivity and selectivity, making it valuable in synthetic chemistry and pharmaceutical research. The presence of both chloro and methyl groups enhances its utility as an intermediate in the development of bioactive molecules, particularly in the modification of heterocyclic frameworks. Its well-defined molecular architecture allows for precise functionalization, facilitating applications in medicinal chemistry and agrochemical synthesis. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in controlled synthetic pathways.
2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide structure
2411240-79-2 structure
Product Name:2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide
CAS No:2411240-79-2
MF:C13H19ClN2OS
MW:286.820760965347
CID:6024346
PubChem ID:145887867
Update Time:2025-10-25

2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide
    • Z1562149375
    • 2411240-79-2
    • EN300-7560074
    • Inchi: 1S/C13H19ClN2OS/c1-4-11-15-9-6-5-7-10(12(9)18-11)16(3)13(17)8(2)14/h8,10H,4-7H2,1-3H3
    • InChI Key: PCYCRPNOLOKUSL-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N(C)C1C2=C(CCC1)N=C(CC)S2)=O

Computed Properties

  • Exact Mass: 286.0906621g/mol
  • Monoisotopic Mass: 286.0906621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 61.4Ų

2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7560074-0.05g
2-chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide
2411240-79-2 95.0%
0.05g
$212.0 2025-03-22

Additional information on 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide

Comprehensive Overview of 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide (CAS No. 2411240-79-2)

2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide, with the CAS number 2411240-79-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique structural framework, combining a benzothiazole core with a chloropropanamide moiety, making it a subject of interest for its potential applications in drug discovery and crop protection. Researchers are particularly intrigued by its bioactivity profile, which may offer novel mechanisms for targeting specific biological pathways.

In recent years, the demand for heterocyclic compounds like 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide has surged due to their versatility in medicinal chemistry. The compound’s CAS no 2411240-79-2 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its chloro-substituted propanamide group is a key functional feature, often associated with enhanced binding affinity in enzyme inhibition assays.

The synthesis of 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide involves multi-step organic reactions, including cyclization and amide coupling techniques. Optimizing its yield and purity is critical for researchers exploring its pharmacokinetic properties. Given the rising interest in sustainable chemistry, efforts are underway to develop greener synthetic routes for this compound, minimizing waste and energy consumption.

From a commercial perspective, CAS 2411240-79-2 is often discussed in the context of intellectual property and patent filings, as its structural novelty may hold promise for proprietary formulations. The agrochemical sector, for instance, is investigating its potential as a plant growth regulator or pest control agent, aligning with global trends toward eco-friendly pesticides. Meanwhile, in pharmaceuticals, its N-methylpropanamide segment is being evaluated for central nervous system (CNS) activity, a hot topic in neurodegenerative disease research.

Analytical characterization of 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide relies on advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure precise identification and quantification, which are essential for regulatory compliance and quality control. The compound’s solubility and stability under various conditions are also under scrutiny, as these factors influence its formulation feasibility.

As the scientific community continues to explore CAS no 2411240-79-2, collaborations between academia and industry are accelerating its development. Future directions may include computational modeling to predict its interactions with biological targets, as well as in vivo studies to validate its efficacy and safety. With its multifaceted applications, 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylpropanamide exemplifies the intersection of innovation and practicality in modern chemistry.

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